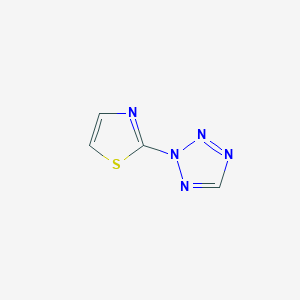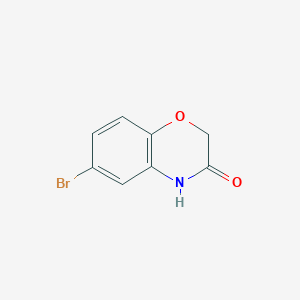
Isotridecanol
Vue d'ensemble
Description
Isotridecanol is an aliphatic alcohol with a molecular formula of C13H26O. It is a straight-chain alcohol with a boiling point of 225 °C and a melting point of -42 °C. This compound is a colorless, flammable liquid with a faint odor. It is insoluble in water and soluble in most organic solvents. This compound has a wide range of applications in the chemical, pharmaceutical, and cosmetic industries. In addition, it is an important intermediate in the synthesis of various compounds.
Applications De Recherche Scientifique
Production de plastifiants
L'isotridecanol est utilisé comme matière première pour la production de plastifiants . Les plastifiants sont des substances ajoutées aux matériaux pour augmenter leur plasticité, leur flexibilité et réduire leur fragilité. Ils sont généralement ajoutés aux polymères tels que les plastiques et le caoutchouc.
Fabrication de lubrifiants
L'this compound est également utilisé dans la production de lubrifiants . Les lubrifiants sont des substances qui aident à réduire le frottement entre les surfaces. Ils sont utilisés dans diverses industries, y compris l'automobile, la machinerie industrielle, etc.
Auxiliaires de l'industrie chimique
Dans les industries chimique et connexes, l'this compound est utilisé comme auxiliaire . Les auxiliaires sont des substances utilisées pour faciliter les réactions chimiques ou les processus. Ils peuvent agir comme catalyseurs, inhibiteurs ou stabilisateurs.
Solvant pour les huiles, les cires, les graisses et les colorants
L'this compound sert de solvant à faible volatilité pour les huiles, les cires, les graisses et les colorants . En tant que solvant, il peut dissoudre ces substances, ce qui le rend utile dans diverses applications telles que la fabrication de peinture, les cosmétiques, etc.
Antidéfoamer dans les industries textile, papetière et du revêtement
L'this compound est utilisé comme antidéfoamer dans les industries textile, papetière et du revêtement . Les antidéfoamers sont des produits chimiques qui réduisent et empêchent la formation de mousse. La mousse peut causer des défauts dans les revêtements de surface et empêcher le bon fonctionnement de divers processus industriels.
Production d'éthoxylates
L'this compound est utilisé dans la production d'éthoxylates . Les éthoxylates sont des tensioactifs non ioniques produits par réaction d'un alcool avec l'oxyde d'éthylène. Ils sont utilisés dans une large gamme d'applications, y compris les détergents, les produits de nettoyage et la production textile.
Détergents et agents de nettoyage
Les éthoxylates à base d'this compound sont utilisés comme matières premières tensioactives dans les détergents et les produits de nettoyage . Ils présentent un pouvoir détergent et une activité de surface élevés, ce qui les rend efficaces pour éliminer la saleté et les taches.
Auxiliaires de production textile
Dans la production textile, les éthoxylates à base d'this compound sont utilisés comme auxiliaires . Ils peuvent aider à améliorer l'efficacité du mouillage sur les textiles, à améliorer le pouvoir détergent et à fournir une bonne stabilité à l'eau dure.
Safety and Hazards
Orientations Futures
The global isotridecanol market is expected to grow at a CAGR of 5.5% during the forecast period from 2018 to 2030 . The growth in the market can be attributed to the increasing demand for this compound from various applications such as detergent & cleaner, lubricant, paint and resin, and other applications .
Mécanisme D'action
Target of Action
Isotridecanol, also known as 11-Methyldodecanol, is a mixture of isomeric alcohols with a high molecular mass . It primarily targets enzymes with thiols at their active sites . The compound’s interaction with these enzymes is the key to its biocidal activity .
Mode of Action
The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species . This interaction with its targets leads to changes that result in its biocidal activity .
Biochemical Pathways
These enzymes play crucial roles in various metabolic pathways, and their inhibition can disrupt normal cellular functions .
Pharmacokinetics
It’s known that this compound is a high-boiling, oily liquid that is miscible with most common organic solvents but is practically insoluble in water . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these characteristics.
Result of Action
The primary result of this compound’s action is its biocidal activity. By inhibiting enzymes with thiols at their active sites, this compound can disrupt essential cellular processes, leading to the death of the microorganisms . It’s important to note that while this compound is effective as a biocide, it can also cause skin irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility characteristics can affect its distribution in the environment and its interaction with microorganisms . Furthermore, this compound is known to be very toxic to aquatic life, indicating that its environmental impact should be carefully considered .
Analyse Biochimique
Biochemical Properties
Isotridecanol plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with fatty acid synthase, an enzyme complex involved in the synthesis of fatty acids . This compound can act as a substrate for this enzyme, leading to the formation of long-chain fatty acids. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which is involved in fatty acid metabolism . These interactions highlight the importance of this compound in regulating lipid metabolism.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of protein kinase C, a key enzyme in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various lipids within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific proteins and enzymes, leading to changes in their activity. For example, this compound can bind to the active site of acetyl-CoA carboxylase, inhibiting its activity and thereby reducing the synthesis of fatty acids . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions highlight the complex molecular mechanisms through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the oxidation of this compound, resulting in the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Additionally, long-term studies have shown that this compound can have cumulative effects on cellular metabolism, leading to changes in lipid levels and gene expression over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can even have beneficial effects on lipid metabolism . At high doses, this compound can cause adverse effects, such as liver toxicity and alterations in lipid levels . These dose-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and degradation. It can be metabolized by fatty acid synthase to form long-chain fatty acids . Additionally, this compound can be oxidized by alcohol dehydrogenase to form the corresponding aldehyde, which can then be further metabolized by aldehyde dehydrogenase to form a carboxylic acid . These metabolic pathways highlight the role of this compound in lipid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as fatty acid transport proteins . Once inside the cell, this compound can bind to intracellular proteins, such as fatty acid-binding proteins, which facilitate its transport to different cellular compartments . This transport and distribution are crucial for the proper functioning of this compound in cellular metabolism.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. It has been shown to localize to the endoplasmic reticulum, where it is involved in the synthesis of lipids . Additionally, this compound can be found in lipid droplets, where it is stored for future use . The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to the appropriate compartments .
Propriétés
IUPAC Name |
11-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJLWPFSUCHPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058676 | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
85763-57-1, 27458-92-0, 68526-86-3 | |
| Record name | 11-Methyldodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotridecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methyldodecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isotridecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 11-Methyldodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isotridecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Alcohols, C11-14-iso-, C13-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-methyldodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTRIDECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
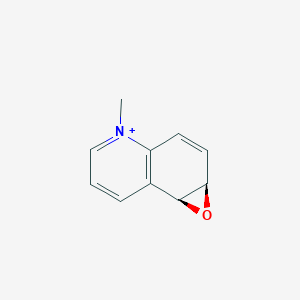
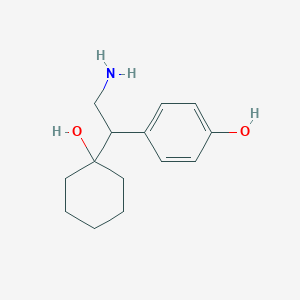
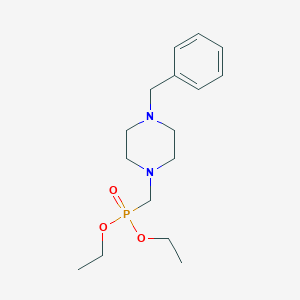

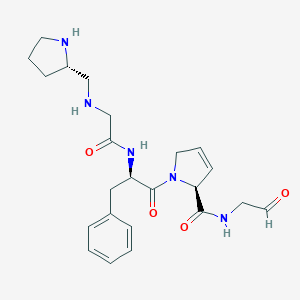
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-exo)-(9CI)](/img/structure/B128160.png)
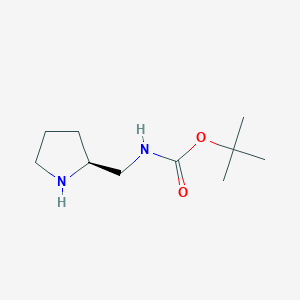
![3-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}propanoic acid](/img/structure/B128163.png)


